molecular formula C15H14N2O2S B10971208 1-(benzylsulfonyl)-2-methyl-1H-benzimidazole

1-(benzylsulfonyl)-2-methyl-1H-benzimidazole

Cat. No.: B10971208
M. Wt: 286.4 g/mol
InChI Key: ODCPVBYPCYJMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzylsulfonyl)-2-methyl-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes. The presence of the benzylsulfonyl group in this compound adds unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylsulfonyl)-2-methyl-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Methyl Group: The methyl group can be introduced at the 2-position through alkylation reactions using methyl halides in the presence of a base.

    Sulfonylation: The benzylsulfonyl group is introduced by reacting the benzimidazole derivative with benzylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the 2-position, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Alkylated benzimidazole derivatives.

Scientific Research Applications

1-(Benzylsulfonyl)-2-methyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylsulfonyl)-2-methyl-1H-benzimidazole: Similar structure but with a phenyl group instead of a benzyl group.

    1-(Benzylsulfonyl)-1H-benzimidazole: Lacks the methyl group at the 2-position.

    2-Methyl-1H-benzimidazole: Lacks the benzylsulfonyl group.

Uniqueness

1-(Benzylsulfonyl)-2-methyl-1H-benzimidazole is unique due to the presence of both the benzylsulfonyl and methyl groups, which confer distinct chemical and biological properties. This combination can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

1-benzylsulfonyl-2-methylbenzimidazole

InChI

InChI=1S/C15H14N2O2S/c1-12-16-14-9-5-6-10-15(14)17(12)20(18,19)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

ODCPVBYPCYJMPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.